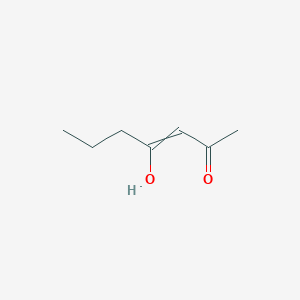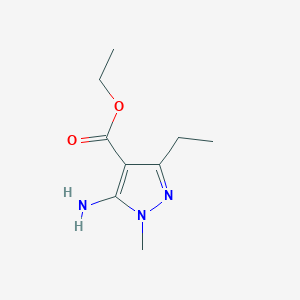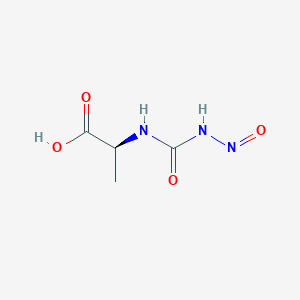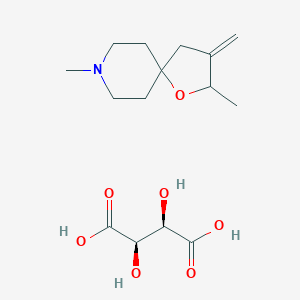
(S)-(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4.5)decane L-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4.5)decane L-tartrate, also known as (-)-OSU6162, is a chemical compound that has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
(-)-OSU6162 has been studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, (-)-OSU6162 has been shown to have neuroprotective and neurorestorative effects, as well as the ability to modulate dopamine and glutamate transmission in the brain.
Wirkmechanismus
The exact mechanism of action of (-)-OSU6162 is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a modulator of glutamate neurotransmission. These effects may contribute to its neuroprotective and neurorestorative properties.
Biochemical and Physiological Effects:
(-)-OSU6162 has been shown to increase dopamine and glutamate transmission in the brain, which may contribute to its therapeutic effects. It has also been shown to have antioxidant properties and to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-OSU6162 has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its effects may be dependent on the specific animal model and experimental conditions used, and further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
Future research on (-)-OSU6162 could focus on its potential therapeutic applications for specific neurological and psychiatric disorders, as well as its mechanism of action and potential side effects. Additionally, (-)-OSU6162 could be studied in combination with other compounds or therapies to enhance its therapeutic effects.
Synthesemethoden
(-)-OSU6162 can be synthesized through a multi-step process that involves the reaction of 1,2-dimethoxybenzene with ethyl 2-oxocyclohexanecarboxylate, followed by the addition of methylmagnesium bromide and subsequent cyclization. The resulting compound is then treated with L-tartaric acid to yield (-)-OSU6162 in the form of a tartrate salt.
Eigenschaften
CAS-Nummer |
171252-79-2 |
|---|---|
Produktname |
(S)-(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4.5)decane L-tartrate |
Molekularformel |
C15H25NO7 |
Molekulargewicht |
331.36 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,8-dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H19NO.C4H6O6/c1-9-8-11(13-10(9)2)4-6-12(3)7-5-11;5-1(3(7)8)2(6)4(9)10/h10H,1,4-8H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
RMKUOCBJRZODFU-LREBCSMRSA-N |
Isomerische SMILES |
CC1C(=C)CC2(O1)CCN(CC2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1C(=C)CC2(O1)CCN(CC2)C.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1C(=C)CC2(O1)CCN(CC2)C.C(C(C(=O)O)O)(C(=O)O)O |
Synonyme |
(S)-2β,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane/(2R,3R)-2,3-dihydroxybutanedioic acid,(1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)

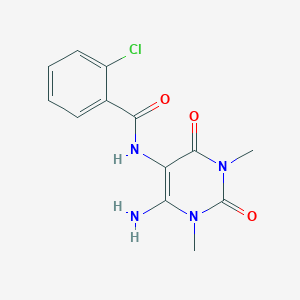

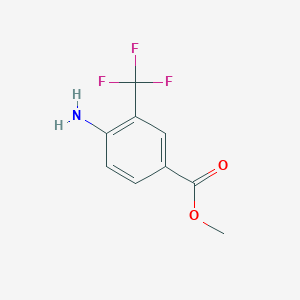



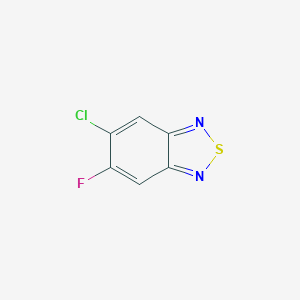
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
